1H and 13C NMR chemical shifts for 4-ethynyl-2-methyl-1H-imidazole
1H and 13C NMR chemical shifts for 4-ethynyl-2-methyl-1H-imidazole
An In-Depth Technical Guide to the Structural Elucidation of 4-Ethynyl-2-methyl-1H-imidazole via 1H and 13C NMR Spectroscopy
Executive Summary
For drug development professionals and synthetic chemists, the unambiguous structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream pharmacology. 4-Ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) is a highly versatile bifunctional scaffold. It combines the coordination capacity of a 2-methylimidazole core—often utilized in metalloprotein interactions and kinase inhibitor design—with a terminal alkyne primed for CuAAC "click" chemistry or Sonogashira cross-coupling[1].
This whitepaper provides a rigorous, causality-driven framework for assigning and validating the 1 H and 13 C NMR chemical shifts of this molecule. By moving beyond empirical lists and examining the quantum mechanical and electronic environments governing these shifts, researchers can establish a self-validating protocol for structural confirmation.
The Causality of Chemical Shifts: Electronic & Magnetic Environments
To accurately predict and interpret the NMR spectra of 4-ethynyl-2-methyl-1H-imidazole, one must dissect the competing electronic effects (inductive, resonance, and magnetic anisotropy) native to its structure.
The Imidazole Core and Tautomeric Dynamics
Imidazoles are characterized by rapid annular prototropic tautomerism between the N1 and N3 positions. In unsubstituted or symmetrically substituted imidazoles, this rapid exchange averages the signals of C4 and C5 . However, the asymmetric substitution in 4-ethynyl-2-methyl-1H-imidazole breaks this degeneracy[2]. The use of a highly polar, hydrogen-bond-accepting solvent like DMSO- d6 is critical; it slows the exchange rate and stabilizes the tautomeric equilibrium, allowing for distinct resolution of the C4 and C5 environments.
The 2-Methyl Effect (+I)
The methyl group at the C2 position exerts a positive inductive (+I) effect, donating electron density into the π -system of the imidazole ring[3]. While this slightly shields the C2 carbon compared to an unsubstituted imidazole, C2 remains the most heavily deshielded carbon in the molecule due to its position between two electronegative nitrogen atoms (an "amidine-like" resonance system)[4].
The 4-Ethynyl Effect (-I and Magnetic Anisotropy)
The ethynyl group introduces two distinct NMR phenomena:
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Inductive Withdrawal (-I): The sp -hybridized carbons of the alkyne are more electronegative than the sp2 carbons of the aromatic ring. This pulls electron density away from the imidazole core, deshielding the adjacent C5 proton and shifting it downfield compared to a standard 2-methylimidazole[5].
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Diamagnetic Anisotropy: The cylindrical π -electron cloud of the triple bond circulates in the applied magnetic field, creating a shielding cone along the bond axis. Consequently, the terminal alkyne proton ( ≡C−H ) experiences significant shielding relative to its sp -hybridized nature, placing its resonance uniquely in the ~4.0 ppm region[1].
Quantitative Data: Chemical Shift Assignments
The following tables summarize the expected 1 H and 13 C NMR chemical shifts in DMSO- d6 at 298K, derived from theoretical principles and empirical data of structural analogs (e.g., 2-methylimidazole and 4-ethynyl-1H-imidazole)[1][3].
Table 1: 1 H NMR Chemical Shifts (DMSO- d6 , 600 MHz)
| Position | Proton Type | Multiplicity | Integration | Chemical Shift ( δ , ppm) | Causality / Rationale |
| N1-H | Heteroatom | Broad Singlet (br s) | 1H | 12.00 – 12.50 | Highly deshielded due to N-electronegativity; broadened by quadrupolar relaxation and tautomeric exchange. |
| C5-H | Aromatic | Singlet (s) | 1H | 7.20 – 7.40 | Deshielded by the adjacent N and the -I effect of the C4-alkyne. |
| C ≡ C-H | Terminal Alkyne | Singlet (s) | 1H | 3.90 – 4.10 | Shielded by the diamagnetic anisotropy of the C≡C triple bond. |
| C2-CH 3 | Alkyl | Singlet (s) | 3H | 2.20 – 2.35 | Standard allylic/benzylic-type methyl, slightly deshielded by the aromatic ring current. |
Table 2: 13 C NMR Chemical Shifts (DMSO- d6 , 150 MHz)
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Causality / Rationale |
| C2 | Quaternary, Aromatic | 143.0 – 145.0 | Flanked by two electronegative nitrogen atoms. |
| C4 | Quaternary, Aromatic | 120.0 – 123.0 | Substituted by the ethynyl group; shifted downfield from C5. |
| C5 | Methine, Aromatic | 116.0 – 119.0 | Unsubstituted aromatic carbon. |
| -C ≡ | Quaternary, Alkyne | 80.0 – 83.0 | Internal alkyne carbon; deshielded relative to the terminal carbon due to conjugation with the ring. |
| ≡ C-H | Methine, Alkyne | 74.0 – 77.0 | Terminal alkyne carbon; shielded by magnetic anisotropy. |
| C2-CH 3 | Primary Alkyl | 13.0 – 15.0 | Highly shielded sp3 carbon. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, a simple 1D NMR is insufficient. The following step-by-step methodology utilizes 2D NMR to create a self-validating loop, ensuring that every assignment is mathematically and spatially corroborated.
Step 1: Sample Preparation
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Dissolve 15–20 mg of 4-ethynyl-2-methyl-1H-imidazole in 0.6 mL of anhydrous DMSO- d6 .
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Causality: DMSO- d6 is chosen over CDCl 3 to disrupt intermolecular hydrogen bonding between imidazole molecules, thereby sharpening the N-H and C5-H signals and locking the tautomeric state sufficiently for the NMR timescale[6].
Step 2: 1D Acquisition Optimization
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1 H NMR: Acquire at 600 MHz with a relaxation delay ( d1 ) of 2.0 seconds. Use 16 scans.
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13 C NMR: Acquire at 150 MHz. Critical Adjustment: Set the relaxation delay ( d1 ) to at least 5.0 seconds.
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Causality: Quaternary carbons (C2, C4, and the internal alkyne) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 ensures complete longitudinal relaxation ( T1 ), preventing these critical diagnostic peaks from disappearing into the baseline noise.
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Mapping
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Acquire a 1 H- 13 C HMBC spectrum to map spin systems across 2 to 3 bonds ( 2JCH and 3JCH ).
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Validation Checkpoint A (The Methyl Anchor): Observe a cross-peak from the methyl protons ( δ ~2.3) to the highly deshielded C2 carbon ( δ ~144). This unambiguously identifies C2.
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Validation Checkpoint B (The Alkyne Anchor): Observe a cross-peak from the terminal alkyne proton ( δ ~4.0) to the internal alkyne carbon ( δ ~81) and the aromatic C4 carbon ( δ ~121). This proves the alkyne is covalently linked to the ring and differentiates C4 from C5.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating NMR protocol, demonstrating how 1D data is funneled into 2D correlation mapping to yield an irrefutable structural assignment.
Figure 1: Self-validating NMR workflow for structural elucidation of substituted imidazoles.
Conclusion
The structural elucidation of 4-ethynyl-2-methyl-1H-imidazole requires a nuanced understanding of heterocyclic electronics. By recognizing the deshielding effect of the dual-nitrogen system on C2, the anisotropic shielding of the terminal alkyne, and the necessity of long relaxation delays for quaternary carbon resolution, researchers can confidently validate this critical building block prior to complex synthetic campaigns.
References
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Synthesis, Chemical Reactivity as Michael Acceptors, and Biological Potency of Monocyclic Cyanoenones... Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
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Viscosity, Density, and Volatility of Binary Mixtures of Imidazole, 2-Methylimidazole... Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]
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Fixation of the 2-Methylimidazole Ligand and Anomalous Pyrrole Chemical Shifts... Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]
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[4 + 2]-Annulation of MBH-Acetates of Acetylenic Aldehydes with Imidazoles/Benzimidazoles... Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
